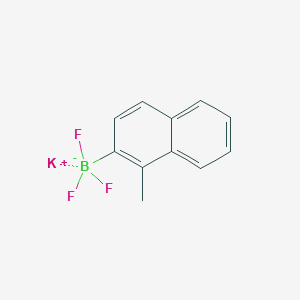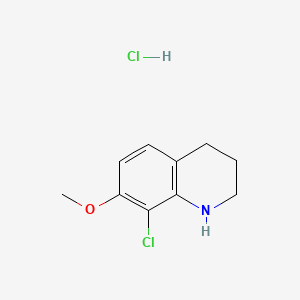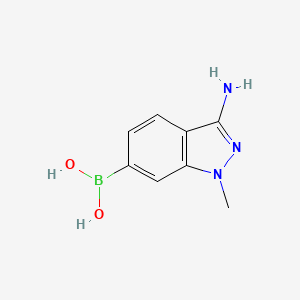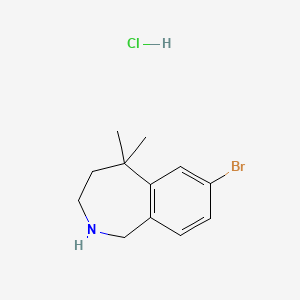![molecular formula C8H14ClNO2 B13479732 Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves the use of photochemistry. One efficient and modular approach is based on [2 + 2] cycloaddition reactions. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using specialized equipment, and ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
- Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Uniqueness
Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where structural specificity is crucial .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)4-5-2-6(8)3-5;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
PUQSZVNVTFTNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2CC1C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)






![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)




![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)
